Chloro(6-methoxydecan-5-yl)mercury
Description
Chloro(6-methoxydecan-5-yl)mercury is an organomercury compound characterized by a decan-5-yl backbone substituted with a methoxy group at position 6 and a mercury-chloride moiety. Organomercury compounds are historically significant in synthetic chemistry and industrial applications, though their use has declined due to well-documented toxicity and environmental persistence . This compound’s structure combines a long alkyl chain (10 carbons) with a polar methoxy group, influencing its solubility, reactivity, and biological interactions.
Properties
CAS No. |
62594-84-7 |
|---|---|
Molecular Formula |
C11H23ClHgO |
Molecular Weight |
407.34 g/mol |
IUPAC Name |
chloro(6-methoxydecan-5-yl)mercury |
InChI |
InChI=1S/C11H23O.ClH.Hg/c1-4-6-8-10-11(12-3)9-7-5-2;;/h10-11H,4-9H2,1-3H3;1H;/q;;+1/p-1 |
InChI Key |
VVKAKPJTHQEAON-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(C(CCCC)[Hg]Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(6-methoxydecan-5-yl)mercury typically involves the reaction of mercury(II) chloride with 6-methoxydecan-5-ol in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgCl2+C10H21OCH3→C11H23ClHgO+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Chloro(6-methoxydecan-5-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution with a thiol could produce a thiomercury compound.
Scientific Research Applications
Chloro(6-methoxydecan-5-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(6-methoxydecan-5-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways, making the compound useful in studying biochemical processes.
Comparison with Similar Compounds
Alkylmercury Halides with Methoxy Substituents
Chloro(6-methoxydecan-5-yl)mercury belongs to a subclass of alkylmercury halides with ether-functionalized side chains. Key analogs include:
Key Findings :
Cyclic and Aromatic Organomercury Compounds
Compounds with cyclic or aromatic substituents exhibit distinct electronic and steric effects:
Key Findings :
- Electronic Effects : The methoxy group in this compound is electron-donating, contrasting with electron-withdrawing groups (e.g., CF₃) that increase mercury’s electrophilic character .
- Toxicity Profile : Linear alkylmercury compounds like the target are more neurotoxic than cyclic analogs (e.g., cyclohexylmercury) due to easier membrane penetration .
Mercury Compounds with Mixed Functional Groups
Hybrid structures combining halides, esters, or amines highlight reactivity trends:
Key Findings :
- Polar Functional Groups : The methoxy group in this compound may slightly improve solubility in polar solvents compared to purely alkyl derivatives, though less effectively than hydroxyl groups .
- Environmental Persistence: Long alkyl chains paired with stable ether bonds (as in the target compound) likely result in slower degradation compared to hydroxy- or amino-substituted analogs .
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